

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine

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Compound of Interest		
Compound Name:	1-(2-Fluorophenyl)piperazine	
Cat. No.:	B089578	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on **1-(2-Fluorophenyl)piperazine**, a key intermediate in the synthesis of neurologically active compounds.[1] The document outlines its fundamental chemical properties, a representative synthesis protocol, and a logical diagram illustrating its molecular composition.

Core Compound Data

1-(2-Fluorophenyl)piperazine, a member of the N-arylpiperazine class, is a vital building block in medicinal chemistry.[2][3] Its chemical and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C10H13FN2	[1][2][4][5]
Molecular Weight	180.22 g/mol	[1][2][4]
CAS Number	1011-15-0	[1][4]
Appearance	Solid	[6]
Boiling Point	150 °C at 3 mmHg	[3]
Density	1.141 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.556	[3]



Representative Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpiperazines like **1-(2-Fluorophenyl)piperazine** is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][7] This method provides an efficient route for the formation of the crucial carbon-nitrogen bond.[2]

Reaction Scheme:

1-Bromo-2-fluorobenzene + Piperazine → 1-(2-Fluorophenyl)piperazine

Methodology:

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[2][8][9]

- · Reaction Setup:
 - To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (1.0 equiv), piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv) as the base, a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).[8][9]
 - Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen).
 Repeat this process three times to ensure an inert atmosphere.
- Solvent Addition:
 - Add anhydrous toluene via syringe to the Schlenk tube. The solvent volume should be sufficient to dissolve the reactants and facilitate stirring.
- Reaction Execution:
 - Heat the reaction mixture to a temperature between 100-110 °C with vigorous stirring.[2]
 [8]



 Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

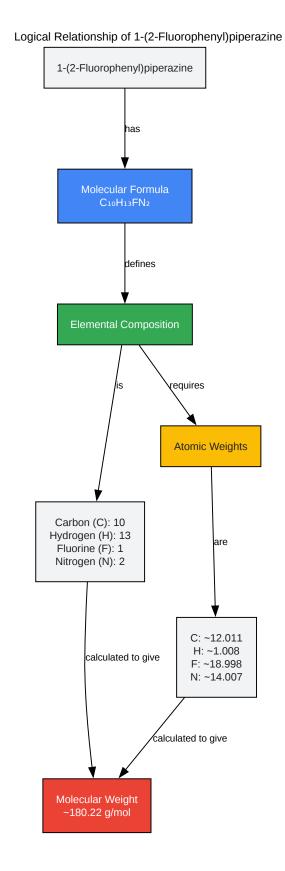
• Purification:

- Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 1-(2-Fluorophenyl)piperazine.

Visualizations

The following diagrams illustrate the logical relationship between the compound's structure and its properties, and a typical experimental workflow.

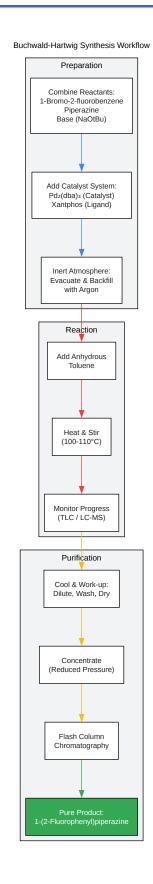




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Caption: Molecular structure and property derivation.





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Caption: Workflow for synthesis via amination.



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